N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycine

Aldose Reductase Enzyme Inhibition Structure-Activity Relationship

N-(2,4-Dimethylphenyl)-N-(phenylsulfonyl)glycine is a synthetic sulfonamide derivative belonging to the N-(phenylsulfonyl)glycine class of compounds, which have been primarily investigated as inhibitors of the enzyme aldose reductase. Its structure features a glycine backbone N-substituted with both a phenylsulfonyl group and a 2,4-dimethylphenyl ring, distinguishing it from simpler analogs and providing a unique steric and electronic profile for structure-activity relationship (SAR) explorations.

Molecular Formula C16H17NO4S
Molecular Weight 319.4 g/mol
CAS No. 412939-59-4
Cat. No. B3136243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycine
CAS412939-59-4
Molecular FormulaC16H17NO4S
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)C
InChIInChI=1S/C16H17NO4S/c1-12-8-9-15(13(2)10-12)17(11-16(18)19)22(20,21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,19)
InChIKeyAOFKGPJCHYEWAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethylphenyl)-N-(phenylsulfonyl)glycine (CAS 412939-59-4): A Structurally Defined Sulfonamide Glycine for Aldose Reductase Research


N-(2,4-Dimethylphenyl)-N-(phenylsulfonyl)glycine is a synthetic sulfonamide derivative belonging to the N-(phenylsulfonyl)glycine class of compounds, which have been primarily investigated as inhibitors of the enzyme aldose reductase [1]. Its structure features a glycine backbone N-substituted with both a phenylsulfonyl group and a 2,4-dimethylphenyl ring, distinguishing it from simpler analogs and providing a unique steric and electronic profile for structure-activity relationship (SAR) explorations .

Why Generic N-(Phenylsulfonyl)glycines Cannot Replace the 2,4-Dimethylphenyl Analog in Focused Studies


Substitution on the N-phenyl ring of N-(phenylsulfonyl)glycines is a critical driver of aldose reductase inhibitory potency and binding mode. The foundational SAR study by DeRuiter et al. demonstrated that the unsubstituted N-(phenylsulfonyl)-N-phenylglycine (compound 5a) has a markedly different IC50 profile compared to derivatives with simple substituents, and N-phenyl substitution itself enhances affinity relative to the core glycine scaffold [1]. The specific 2,4-dimethyl pattern on the aniline ring introduces a unique steric and lipophilic environment that is not replicated by mono-substituted or unsubstituted analogs, which can lead to divergent enzyme kinetics and selectivity as established for this compound class [1].

Quantitative Selection Guide: N-(2,4-Dimethylphenyl)-N-(phenylsulfonyl)glycine vs. Critical Comparators


Enhanced Aldose Reductase Affinity Conferred by N-Phenyl Substitution vs. the Core N-(Phenylsulfonyl)glycine Scaffold

The N-phenyl substitution is a key structural determinant for aldose reductase inhibition in this series. The unsubstituted N-(phenylsulfonyl)glycine (compound 1) serves as the baseline. The introduction of an N-phenyl ring, as in the core of the target compound, has been shown to increase inhibitory potency. For example, the N-(phenylsulfonyl)-N-phenylglycine analog 5a (R=H, R'=H) exhibits an IC50 of 130 µM, while many substituted analogs in the same series achieve IC50 values in the low micromolar range, representing a potency shift of over an order of magnitude [1]. The 2,4-dimethyl substitution on this phenyl ring is expected to further modulate this potency.

Aldose Reductase Enzyme Inhibition Structure-Activity Relationship

Predicted Physicochemical Differentiation: Calculated logP and Steric Profile vs. Unsubstituted N-(Phenylsulfonyl)glycine

The presence of the 2,4-dimethylphenyl group significantly alters the lipophilicity and steric bulk of the molecule compared to the simpler N-(phenylsulfonyl)glycine (CAS 5397-34-2). The target compound has a calculated density of 1.326±0.06 g/cm³ . This contrasts with N-(phenylsulfonyl)glycine, which has a predicted density of ~1.4 g/cm³ and a lower molecular weight (229.25 g/mol) . The increased logP and steric profile of the target compound can influence membrane permeability, protein binding, and off-target interactions in cellular assays.

Physicochemical Properties Lipophilicity Drug Design

Commercial Purity and Availability Profile as a Specialized Research Intermediate

The target compound is commercially available at a purity of 95% (HPLC) . This contrasts with simpler, widely available sulfonamide glycine building blocks which are often sold at 97%+ purity. The procurement of the 2,4-dimethyl variant often requires sourcing from specialized suppliers, indicating its non-commodity status and dedicated research application.

Chemical Sourcing Analytical Chemistry Procurement

Uncompetitive Inhibition Mechanism Shared with the Class, Indicating a Distinct Binding Site from Substrate

Kinetic studies on closely related compounds, such as the 4-benzoylamino derivative of this series (compound 5k), demonstrate that these N-(phenylsulfonyl)-N-phenylglycines function as uncompetitive inhibitors with respect to the substrate, glyceraldehyde [1]. This mechanism, which involves binding to the enzyme-substrate complex at a proposed common inhibitor binding site, is a hallmark of this class.

Enzyme Kinetics Mechanism of Action Aldose Reductase

Optimal Research Applications for N-(2,4-Dimethylphenyl)-N-(phenylsulfonyl)glycine Based on its Structural Profile


Structure-Activity Relationship (SAR) Probe for the Aniline-Binding Pocket of Aldose Reductase

The compound is best deployed as a sterically biased SAR probe to map the lipophilic tolerance of the aldose reductase inhibitor binding site. Based on its class-level activity, its 2,4-dimethyl substitution pattern can reveal critical steric boundaries not accessible with the parent N-phenyl analog (compound 5a) [1]. Assays designed to compare its IC50 with 4-methyl (5u, IC50 = 38 µM) and 4-methoxy (5v, IC50 = 31 µM) analogs can directly quantify the impact of the second ortho-substituent.

In Vitro Permeability and Metabolic Stability Comparator

With a higher predicted lipophilicity than the core N-(phenylsulfonyl)glycine, this compound serves as a tool to investigate the relationship between lipophilic bulk and cellular permeability in the sulfonamide glycine series . It can be used in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers to establish a permeability benchmark for the series.

Negative Control for Enantioselective Interactions in the 2-Phenylglycine Series

As an achiral N,N-disubstituted glycine, this compound provides an ideal negative control for studies involving chiral N-(phenylsulfonyl)-2-phenylglycines (series 6 in DeRuiter et al.), where the S-enantiomers are substantially more active than R-enantiomers [1]. Its lack of a chiral center allows researchers to isolate the stereochemical contribution to enzyme inhibition without background activity from the wrong enantiomer.

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